N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide
Overview
Description
“N-[1-(bicyclo[221]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” is a complex organic compound that features a unique combination of bicyclic, phenyl, and quinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the bicyclic heptane derivative, followed by the introduction of the tert-butylphenyl group and the quinolinecarboxamide moiety. Common reagents and conditions used in these steps include:
Bicyclic Heptane Derivative Synthesis: This step may involve Diels-Alder reactions or other cycloaddition reactions.
tert-Butylphenyl Group Introduction: Friedel-Crafts alkylation or acylation reactions can be employed.
Quinolinecarboxamide Formation: This step may involve the use of quinoline derivatives and amide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
“N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced aromaticity.
Scientific Research Applications
Chemistry
In chemistry, “N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its quinolinecarboxamide moiety suggests possible applications in the development of anti-malarial, anti-cancer, or anti-inflammatory drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of “N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-phenyl-4-quinolinecarboxamide
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenyl)-4-quinolinecarboxamide
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-ethylphenyl)-4-quinolinecarboxamide
Uniqueness
The uniqueness of “N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide” lies in its specific combination of structural features. The presence of the tert-butyl group may enhance its stability and lipophilicity, while the quinolinecarboxamide moiety provides potential for biological activity.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-tert-butylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O/c1-18(24-16-19-9-10-21(24)15-19)30-28(32)25-17-27(31-26-8-6-5-7-23(25)26)20-11-13-22(14-12-20)29(2,3)4/h5-8,11-14,17-19,21,24H,9-10,15-16H2,1-4H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHYJIYCLMFOKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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